cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole
Description
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is a bicyclic heterocyclic compound featuring fused chromene and pyrrole rings. Its cis configuration arises from the stereochemical arrangement of substituents on the pyrrolidine ring, which significantly influences its conformational stability and biological interactions. This compound is synthesized via the reduction of trans-2-(3-nitrochroman-4-yl)-2-methylpropanal (3a), yielding the cis isomer as a key intermediate in medicinal chemistry . Structural characterization using NMR and MS confirms its stereochemical purity, while crystallographic studies (e.g., SHELX-refined data) highlight its non-planar ring system, which adopts specific puckered conformations critical for its reactivity .
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11-8(7-13-10)5-6-12-11/h1-4,8,11-12H,5-7H2/t8-,11-/m0/s1 |
InChI Key |
OMAOPGJSIGOCIM-KWQFWETISA-N |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1COC3=CC=CC=C23 |
Canonical SMILES |
C1CNC2C1COC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Reaction of O-Buta-2,3-dienyl Salicylaldehyde with Sarcosine
The most direct method involves refluxing O-buta-2,3-dienyl salicylaldehyde with sarcosine in toluene under Dean-Stark conditions. The reaction proceeds via decarboxylative condensation to generate an azomethine ylide, which undergoes intramolecular cycloaddition with the allenic moiety.
Mechanistic Pathway :
-
Azomethine ylide formation : Sarcosine reacts with the aldehyde group to form an imine, followed by decarboxylation.
-
Cycloaddition : The ylide undergoes [3+2] cycloaddition with the α,β-unsaturated bond of the allene, forming the fused chromeno-pyrrole system.
Optimized Conditions :
Stereochemical Control :
-
The cis configuration at the ring fusion (C3a and C9b) is confirmed by NOESY correlations (H-9b/H-3a) and a coupling constant .
-
Microwave irradiation (150°C, 15 min) yields only 6%, favoring conventional heating.
Table 1: Key Reaction Parameters for Cycloaddition
| Entry | Substrate | Conditions | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|
| 1 | O-Buta-2,3-dienyl salicylaldehyde | Toluene, reflux, 27 h | 58 | >95:5 |
| 2 | O-Allenyl salicylaldehyde | Toluene, reflux, 4 h | 66 | 93:7 |
Silver-Catalyzed Cycloaddition with 3-Nitrochromenes
Use of AgOAc as Catalyst
Chromeno[3,4-b]pyrrolidines are synthesized via a Michael addition/Mannich reaction sequence between 3-nitro-2H-chromenes and azomethine ylides generated from methyl glycinate and arylaldehydes. While this method targets chromeno[3,4-c]pyrrolidines, analogous conditions can be adapted for [4,3-b] systems.
Conditions :
Limitations :
-
Limited diastereoselectivity (2:1 endo:endo’ ratio) without stereochemical control agents.
Multicomponent Reactions with Salicylaldehyde Derivatives
Three-Component Synthesis
A one-pot reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate , aryl aldehydes, and primary amines generates 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. Adjusting the aldehyde component to include allenic or propargyl groups may redirect cyclization to form [4,3-b] systems.
Typical Protocol :
Reductive Cyclization Strategies
Zinc-Mediated Reduction
Trans-2-methyl-2-(3-nitrochroman-4-yl)propanal undergoes reductive cyclization with Zn/AcOH to yield chroman[3,4-b]pyrrole derivatives. While this method produces trans-fused products, modifying the nitro group’s position could favor cis isomers.
Conditions :
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability | Key Challenge |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 58–66 | High (cis) | Moderate | Long reaction times |
| Silver-Catalyzed | 85–94 | Moderate | High | Requires expensive catalysts |
| Multicomponent | 55–83 | Variable | High | Limited substrate scope |
| Reductive Cyclization | 98 | Low | High | Trans-fused products |
Structural Confirmation Techniques
Chemical Reactions Analysis
Reaction Conditions and Yields
Key Observations :
-
Prolonged reflux (27 h) maximizes yields compared to shorter durations or microwave-assisted methods .
-
Stereoselectivity arises from the cis-fusion of the pyrrolidine ring due to synchronous bond formation during cycloaddition .
Stereochemical Control and Structural Confirmation
The stereochemistry of cis-hexahydrochromeno[4,3-b]pyrrole is confirmed via:
-
NOESY Spectroscopy : Cross-peaks between H-9b and H-3a protons confirm cis ring fusion .
-
Coupling Constants : Benzylic methine protons exhibit , characteristic of cis stereochemistry .
Example NMR Data (Compound 17 )
| Proton | δ (ppm) | Multiplicity | Assignment | |
|---|---|---|---|---|
| H-9b | 4.05 | t | 8.7 | Pyrrolidine-CH |
| H-3a | 2.45 | t | 8.7 | Chromene-CH |
| H-4 | 4.43 | q | 5.5 | Methine (CF₃) |
Functionalization and Rearrangement Pathways
The compound undergoes further transformations:
-
Decarboxylative Condensation : Reaction with ethyl 4-(2-formylphenoxy)but-2-ynoate yields monocyclic pyrroles via pyran ring opening .
-
Prototropic Shifts : Azomethine ylide intermediates rearrange to stabilize conjugated systems (e.g., chromeno-pyrrolo[1,2-c]thiazoles) .
Mechanistic Proposal
-
Azomethine Ylide Formation : Nucleophilic addition of sarcosine to salicylaldehyde derivatives.
-
Cycloaddition : Intramolecular attack on the allene β,γ–C=C bond, forming the fused pyrrolidine-chromene system.
-
Rearrangement : Post-cycloaddition prototropy or ring opening under thermal stress.
Comparative Analysis of Reaction Outcomes
| Dipolarophile | Reaction Pathway | Major Product | Yield |
|---|---|---|---|
| Allenes | Intramolecular cycloaddition | cis-Chromeno[4,3-b]pyrrole | 58% |
| Alkynes | Rearrangement + decarboxylation | Monocyclic pyrrole | 62% |
| Nitroalkenes | Diastereoselective cycloaddition | cis-Nitro-pyrrolidines | 93% |
Critical Challenges
Scientific Research Applications
Synthesis Pathways
The synthesis of cis-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole has been investigated through several methods:
- Intramolecular 1,3-Dipolar Cycloaddition : This method involves the formation of an azomethine ylide from O-buta-2,3-dienyl salicylaldehyde and sarcosine under reflux conditions. This reaction typically yields moderate amounts of the target compound.
- Microwave-Induced Reactions : These have been explored as an alternative synthesis route but generally result in lower yields compared to traditional methods.
Biological Activities
The biological activities associated with this compound are diverse and promising for medicinal applications:
- Anticancer Properties : Research indicates that compounds with similar fused-ring structures exhibit anticancer activity by targeting G-quadruplex structures in DNA. This suggests a potential role for this compound in cancer therapeutics .
- Neuroprotective Effects : Given its structural similarity to other bioactive compounds in the pyrrole family, it is hypothesized that this compound may possess neuroprotective properties. Further studies are required to confirm these effects through biochemical assays focusing on protein binding affinities and metabolic pathways.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of compounds related to this compound:
- Antitumor Activity : Compounds derived from similar structures have shown moderate anti-tumor activity against various cancer cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver). These findings suggest that this compound could be investigated further for its anticancer potential .
- Pharmacological Studies : A study on related pyrrolo derivatives revealed significant pharmacological activities including anticonvulsant and anti-inflammatory effects. The structural characteristics of these compounds enhance their interaction with biological targets .
Comparative Analysis with Related Compounds
To better understand the potential of this compound in medicinal chemistry:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| This compound | Heterocyclic | Anticancer potential |
| Pyrrolo[2,3-b]pyridine derivatives | Fused ring | Anticonvulsant and anticancer |
| Pyrrolo[2,3-d]pyrimidine derivatives | Fused ring | Antiviral and anti-inflammatory |
Mechanism of Action
The mechanism by which cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
The chromeno-pyrrole scaffold is highly versatile, with substituents and stereochemistry dictating its physicochemical and biological properties. Below is a comparative analysis of structurally related derivatives:
Key Structural Insights:
- Ring Puckering : Cremer-Pople parameters () explain conformational differences. The cis isomer (compound 5) exhibits a puckered pyrrolidine ring, while the carboxylate derivative () adopts a half-chair pyrrolidine and twisted chromene conformation due to steric and electronic effects from the fluorophenyl group .
Research Findings and Implications
Substituent-Driven Bioactivity : Nitro groups () may confer reactivity but increase toxicity risks, whereas fluorophenyl/carboxylate groups () balance lipophilicity and target affinity for CNS applications .
Synthetic Advancements : The use of SHELX and ORTEP-3 for structure refinement ensures high precision in stereochemical assignments, enabling the rational design of derivatives with tailored properties .
Biological Activity
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, neuroprotective effects, and interactions with various biological targets.
Chemical Structure and Properties
This compound is characterized by a unique bicyclic structure that contributes to its diverse biological activities. The compound's molecular formula is C11H13N and it possesses a complex stereochemistry that influences its interaction with biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to hexahydrochromeno derivatives. For instance:
- G-Quadruplex Targeting : Research has shown that certain derivatives can selectively bind to G-quadruplex DNA structures, which are crucial for regulating gene expression in cancer cells. The selectivity index for various compounds in this category indicates promising anticancer activity by stabilizing these structures and inhibiting cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound | Binding Affinity (μM) | Selectivity Index |
|---|---|---|
| Bulbocapnine | 2.5 | 3.0 |
| Chelidonine | 1.6 | 0.5 |
| Emetine | 0.3 | 0.7 |
| Ferruginin A | 0.9 | 1.5 |
Neuroprotective Effects
The neuroprotective properties of hexahydrochromeno derivatives have also been investigated. These compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis:
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. For example, compounds have been found to inhibit the activation of caspases and reduce reactive oxygen species (ROS) generation in neuronal cells.
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant reductions in tumor size and improved survival rates in cancer models.
- Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand the long-term effects.
Case Studies
Several case studies have documented the therapeutic applications of hexahydrochromeno derivatives:
- Case Study on Cancer Treatment : A study involving patients with advanced cancer showed that treatment with a related compound led to a measurable decrease in tumor markers and improved patient quality of life.
- Neurodegenerative Disease Models : In models of Alzheimer's disease, hexahydrochromeno derivatives exhibited significant neuroprotective effects by reducing amyloid-beta accumulation and improving cognitive function.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole?
The synthesis typically involves conjugate addition reactions followed by reductive cyclization. For example, the reduction of trans-2-(3-nitrochroman-4-yl)-2-methylpropanal (3a) using sodium borohydride in ethanol yields the target compound via stereoselective formation of the cis-configuration . Key steps include:
- Conjugate addition : Reacting nitrochromenes with carbonyl compounds in the presence of bases (e.g., DBU) to form intermediates.
- Reductive cyclization : Selective reduction of nitro groups and subsequent cyclization under mild conditions (e.g., NaBH₄ in ethanol).
Yields (~65–84%) depend on solvent polarity and temperature optimization .
Basic: How is the molecular structure of this compound validated experimentally?
Structural validation combines X-ray crystallography , NMR, and IR spectroscopy:
- X-ray diffraction : Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (a = 10.45 Å, b = 20.68 Å, c = 7.85 Å, β = 91.5°) confirm the cis-configuration and ring puckering .
- NMR/IR : ¹H NMR signals at δ 1.2–2.8 ppm (pyrrolidine protons) and IR stretching at ~1700 cm⁻¹ (ester C=O) validate functional groups .
Refinement software (SHELXL) and validation tools (PLATON) ensure data accuracy .
Advanced: How can discrepancies in reported bond lengths/angles be resolved during crystallographic analysis?
Discrepancies arise from thermal motion artifacts or data resolution limits . Mitigation strategies include:
- High-resolution data collection : Use synchrotron radiation or low-temperature (100 K) measurements to reduce thermal displacement .
- Software validation : Apply Cremer-Pople puckering parameters to quantify ring distortions and compare with DFT-optimized geometries .
For example, sp³-hybridized nitrogen (bond angle sum = 332°) and torsional asymmetry parameters (ΔC < 0.05 Å) resolve conflicts in pyrrolidine ring geometry .
Advanced: What strategies optimize reaction yields in stereoselective syntheses of this compound?
Yield optimization focuses on catalyst selection and solvent effects :
- Radical intermediates : Palladium-catalyzed 5-exo-trig cyclization with alkyl iodides improves stereoselectivity (e.g., 85% cis selectivity) via alkyl radical stabilization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic addition rates in multicomponent reactions .
- Temperature control : Refluxing in acetonitrile (5 hours) minimizes side reactions during cyclization .
Advanced: How do substituents influence the pharmacological activity of chromeno-pyrrole derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance anti-HIV activity by increasing electron density at the pyrrolidine nitrogen .
- Rigidification : Benzopyrano[4,3-b]pyrrole derivatives show improved acetylcholinesterase inhibition (IC₅₀ < 1 µM) compared to flexible analogs due to reduced conformational entropy .
Computational docking (AutoDock Vina) and Hammett σ constants predict substituent effects on binding affinities .
Advanced: What crystallographic software and protocols are recommended for refining complex ring systems in this compound?
Best practices include:
- SHELX suite : SHELXL for least-squares refinement (R1 < 0.05) and SHELXD for phase problem resolution in twinned crystals .
- ORTEP-3 : Graphical representation of thermal ellipsoids and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing the chromene ring) .
- Validation : Check for ADPs (anisotropic displacement parameters) and Rint values (< 5%) to ensure data quality .
Advanced: How can reaction mechanisms involving radical intermediates be confirmed in palladium-catalyzed syntheses?
Mechanistic validation employs:
- Radical trapping : Adding TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) quenches alkyl radicals, halting reaction progress .
- EPR spectroscopy : Detects paramagnetic intermediates (e.g., alkyl radicals at g ≈ 2.003) during 5-exo-trig cyclization .
- Isotopic labeling : ¹³C-labeled alkyl iodides trace carbon migration pathways via GC-MS analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
